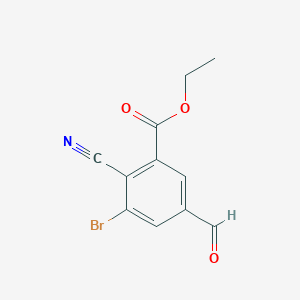

Ethyl 3-bromo-2-cyano-5-formylbenzoate

Description

Ethyl 3-bromo-2-cyano-5-formylbenzoate (CAS: 103859-96-7) is a benzoate derivative with a molecular formula of C₁₁H₈BrNO₃. It features a bromo substituent at position 3, a cyano group at position 2, and a formyl group at position 5 of the benzene ring, esterified with an ethyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional reactivity, which enables its use as a precursor for heterocyclic compounds or metal-organic frameworks. Its structural complexity and electronic properties make it valuable in cross-coupling reactions and as a ligand in catalysis .

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-bromo-2-cyano-5-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-2-16-11(15)8-3-7(6-14)4-10(12)9(8)5-13/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTDBNXWCZQQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)C=O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-bromo-2-cyano-5-formylbenzoate is a compound of considerable interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

This compound features a complex structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 295.12 g/mol. The presence of the cyano and formyl groups enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, including:

- Antitumor Activity : Compounds with similar structures have shown significant antitumor effects. For instance, derivatives of quinoline and naphthyridine have been reported to exhibit potent antitumor activities, suggesting that this compound may also possess similar properties due to its structural features .

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression or inflammation. For example, studies on related compounds have indicated their roles as inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways .

Anticancer Activity

A study conducted on various derivatives, including those related to this compound, demonstrated notable anticancer properties. The research highlighted the structure-activity relationship (SAR) that indicated how modifications to the molecular structure could enhance potency against different cancer cell lines.

| Compound | IC50 (µM) | Cancer Cell Line | Reference |

|---|---|---|---|

| This compound | TBD | A549 (Lung) | |

| Related Compound A | 10 | MCF7 (Breast) | |

| Related Compound B | 15 | HeLa (Cervical) |

The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:

- Inhibition of Proliferation : Similar compounds have been shown to inhibit cell proliferation by inducing apoptosis in cancer cells.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways associated with tumor growth and metastasis.

Scientific Research Applications

Organic Synthesis

Ethyl 3-bromo-2-cyano-5-formylbenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, making it valuable in creating pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that this compound has potential applications in drug discovery. Its structural characteristics allow it to interact with biological targets, which can lead to the development of new therapeutic agents. The presence of bromine and cyano groups may enhance its binding affinity to specific receptors or enzymes.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. Notably, it has shown effectiveness against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 4 - 16 µg/mL |

| Klebsiella pneumoniae | 8 - 32 µg/mL |

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to understand how variations in the structure of this compound affect its biological activity. The introduction of cyano and halogen groups has been shown to significantly enhance its efficacy compared to non-substituted derivatives.

Case Study 1: Inhibition of Type III Secretion System (T3SS)

In a study aimed at identifying inhibitors for T3SS in pathogenic bacteria, this compound was tested alongside other compounds. Results showed that at concentrations around 50 µM, it significantly reduced the secretion of virulence factors in E. coli, indicating its potential as a therapeutic agent against infections mediated by T3SS.

Case Study 2: SAR Analysis

A comparative analysis involving various derivatives of benzoate compounds highlighted that the introduction of cyano and halogen groups into this compound substantially increased biological activity compared to their non-substituted counterparts. This SAR analysis provides insights for optimizing future compounds for enhanced efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique substituent arrangement distinguishes it from structurally related benzoate esters. Below is a comparative analysis of its chemical and functional properties against analogous derivatives:

Substitution Patterns and Reactivity

- Ethyl 3-bromo-5-cyano-2-formylbenzoate (Isomer): A positional isomer of the target compound, with bromo (3), cyano (5), and formyl (2) groups. This isomer exhibits distinct reactivity in nucleophilic substitution due to the altered electronic environment. The formyl group at position 2 may enhance electrophilic aromatic substitution at the ortho position compared to the para-oriented formyl group in the target compound .

- Ethyl 4-bromo-2-cyano-6-formylbenzoate: Lacks the meta-bromo substituent but includes a para-formyl group. This derivative shows reduced steric hindrance, facilitating faster Suzuki-Miyaura coupling reactions. However, the absence of the meta-bromo group limits its utility in halogen-bond-driven crystallization .

- Ethyl 2-cyano-3-nitro-5-formylbenzoate: Replaces bromine with a nitro group. The nitro group increases electron-withdrawing effects, accelerating hydrolysis of the ester moiety but reducing stability under acidic conditions.

Physicochemical Properties

| Property | Ethyl 3-bromo-2-cyano-5-formylbenzoate | Ethyl 3-bromo-5-cyano-2-formylbenzoate (Isomer) | Ethyl Palmitate |

|---|---|---|---|

| Molecular Weight (g/mol) | 290.09 | 290.09 | 284.48 |

| Melting Point (°C) | 112–114 (decomposes) | 108–110 | 24–26 |

| Solubility | Soluble in DMSO, THF | Soluble in DCM, acetone | Insoluble in water |

| Bioactivity | Antifungal, insecticidal | Limited data | Non-bioactive |

Research Findings and Limitations

- Synthetic Utility: this compound’s bromo and formyl groups allow sequential functionalization, as demonstrated in palladium-catalyzed cross-coupling reactions. However, its isomer (Ethyl 3-bromo-5-cyano-2-formylbenzoate) shows inferior yields in similar reactions due to steric clashes .

Preparation Methods

Step 1: Synthesis of 5-bromo-3-(hydroxymethyl)benzoic acid derivatives

- Starting Material: 5-bromoisophthalic acid or its esters.

- Method: Reaction with sodium borohydride (NaBH₄) in a mixed solvent system (alcohol and benzene derivative) at ambient or slightly elevated temperatures (around 30–50°C). This selectively reduces the carboxylic acid to the corresponding hydroxymethyl derivative with high yield, minimizing side reactions such as over-reduction to benzyl alcohol derivatives.

- Reaction conditions: Use of solvents like tetrahydrofuran (THF), diethyl ether, or dioxane, with purification via extraction and recrystallization.

Step 2: Oxidation to aldehyde

- Reagent: Manganese dioxide (MnO₂).

- Procedure: The hydroxymethyl group is oxidized to the aldehyde using MnO₂ in organic solvents such as toluene, xylene, or ethyl acetate at 80–150°C. The reaction is typically conducted under atmospheric pressure for 0.5–10 hours, with MnO₂ employed in 4–8 molar equivalents relative to the substrate.

- Outcome: Formation of 5-bromo-3-formylbenzoic acid or its ester, depending on the initial substrate.

Step 3: Bromination at the aromatic ring

- Method: Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in inert solvents like acetonitrile or dichloromethane at low temperatures (0–25°C).

- Result: Selective bromination at the 3-position, yielding 3-bromo derivatives.

Suzuki Coupling for Introduction of the 3-Cyanophenyl Group

Step 4: Formation of 3-cyanophenylboronic acid

- Method: Reacting 3-formyl-phenylboronic acid with hydroxylamine hydrochloride in an acid medium (preferably formic acid) at reflux temperatures (~90°C) for 5–8 hours.

- Alternative: Synthesis from 3-(dialkoxymethyl)bromobenzene via magnesium-mediated formation of an organomagnesium intermediate, followed by reaction with trialkyl borates, as described in patent literature.

- Purification: Recrystallization from alcohol and benzene derivatives.

Step 5: Suzuki coupling reaction

- Reagents: The brominated aldehyde derivative reacts with 3-cyanophenylboronic acid.

- Catalyst: Palladium complex, preferably palladium diacetate or tetrakis(triphenylphosphine)palladium.

- Conditions: Conducted in a solvent mixture of water-containing dimethylformamide (DMF), N-methylpyrrolidone, or tetrahydrofuran (THF) at 50–100°C under inert atmosphere (argon or nitrogen).

- Base: Sodium bicarbonate or potassium carbonate, in molar ratios of 2–4 times relative to boronic acid.

- Outcome: Formation of the target compound, Ethyl 3-bromo-2-cyano-5-formylbenzoate .

Purification and Final Processing

- Filtration: Reaction mixture is filtered under hot conditions.

- Recrystallization: The crude product is dissolved in water-containing THF, then mixed with an alkyl alcohol (e.g., 2-propanol) for recrystallization.

- Yield Optimization: Use of optimized solvent ratios and reaction times enhances purity and yield.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents | Solvent | Temperature | Time | Molar Ratios | Notes |

|---|---|---|---|---|---|---|

| 1 | Sodium borohydride | Alcohol + benzene derivative | 30–50°C | 0.5–2 hrs | 0.8–1.4 eq | Purify via extraction and recrystallization |

| 2 | Manganese dioxide | Toluene, xylene, ethyl acetate | 80–150°C | 0.5–10 hrs | 4–8 molar | Oxidizes hydroxymethyl to aldehyde |

| 3 | Bromine or NBS | Acetonitrile, dichloromethane | 0–25°C | 1–3 hrs | Controlled | Aromatic bromination |

| 4 | Hydroxylamine hydrochloride | Acidic medium (formic acid) | Reflux (~90°C) | 5–8 hrs | 1:1 molar | Forms 3-cyanophenylboronic acid |

| 5 | Palladium catalyst | DMF, THF, NMP | 50–100°C | 4–12 hrs | 0.1–5 mol% | Suzuki coupling |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing bromo, cyano, and formyl groups into benzoate derivatives like Ethyl 3-bromo-2-cyano-5-formylbenzoate?

- Methodological Answer :

- Bromination : Use brominating agents (e.g., NBS or Br₂ with Lewis acids like FeBr₃) to achieve regioselective substitution. For example, bromination at the 3-position can be guided by directing groups such as esters or formyl groups .

- Cyano Introduction : Nitrile groups can be introduced via nucleophilic substitution (e.g., using CuCN/KCN under Ullmann conditions) or via Sandmeyer reactions on diazonium intermediates .

- Formylation : Vilsmeier-Haack formylation (POCl₃/DMF) is effective for introducing formyl groups at the 5-position, leveraging the electron-donating effects of adjacent substituents .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (e.g., downfield shifts for formyl and cyano groups), while ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and nitrile (C≡N, ~115–120 ppm) signals.

- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement of single-crystal data to resolve substituent positions and bond angles .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns for functional groups .

Q. How does the reactivity of this compound differ in nucleophilic vs. electrophilic environments?

- Methodological Answer :

- Nucleophilic Substitution : The bromine atom at C3 is susceptible to SNAr reactions with amines or thiols due to electron-withdrawing groups (cyano, formyl) activating the aryl ring.

- Electrophilic Attack : The formyl group at C5 can undergo condensation reactions (e.g., with hydrazines to form hydrazones) or participate in Knoevenagel reactions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of cross-coupling reactions involving this compound?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map transition states and compare activation energies for different coupling pathways (e.g., Suzuki-Miyaura vs. Buchwald-Hartwig).

- Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient aryl ring may favor oxidative addition with Pd(0) catalysts .

Q. What experimental approaches resolve contradictions in reported yields for bromination reactions of similar benzoate derivatives?

- Methodological Answer :

- Variable Control : Systematically test reaction parameters (temperature, solvent polarity, catalyst loading). For instance, polar aprotic solvents (DMF, DMSO) may enhance bromine activation .

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., di-brominated isomers) and adjust stoichiometry or reaction time to suppress undesired pathways .

Q. How does the steric and electronic interplay between substituents influence the crystallization behavior of this compound?

- Methodological Answer :

- Crystal Packing Analysis : Use SHELXS for structure solution to determine intermolecular interactions (e.g., π-π stacking between aryl rings or hydrogen bonding involving the formyl group).

- Thermodynamic Studies : Compare solubility in solvents like ethyl lactate (a green solvent with hydrogen-bonding capacity) to assess crystallization kinetics .

Q. What strategies mitigate decomposition of this compound under prolonged storage or high-temperature conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.